molecular formula C15H14BrNO2 B1446060 3-Bromo-4-((4-methylbenzyl)oxy)benzamide CAS No. 1706453-07-7

3-Bromo-4-((4-methylbenzyl)oxy)benzamide

Cat. No.: B1446060
CAS No.: 1706453-07-7
M. Wt: 320.18 g/mol
InChI Key: KPSSVAXPNMNLCO-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-methylbenzyl)oxy)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol.

Scientific Research Applications

3-Bromo-4-((4-methylbenzyl)oxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-methylbenzyl)oxy)benzamide typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amidation with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-methylbenzyl)oxy)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include amines and alcohols.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-methylbenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of the 4-methylbenzyl group.

    3-Bromo-4-methylbenzoic acid: Similar in structure but with a carboxylic acid group instead of the amide group.

    3-Bromo-N’- (4- ((4-methylbenzyl)oxy)benzylidene)benzohydrazide: Similar in structure but with a hydrazide group instead of the amide group.

Uniqueness

3-Bromo-4-((4-methylbenzyl)oxy)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom, a benzamide group, and a 4-methylbenzyl ether moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-bromo-4-[(4-methylphenyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSSVAXPNMNLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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